molecular formula C15H19FO3 B2845717 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)acetic acid CAS No. 350993-62-3

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)acetic acid

Cat. No.: B2845717
CAS No.: 350993-62-3
M. Wt: 266.312
InChI Key: UHZWBWMYVNDOOX-UHFFFAOYSA-N
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Description

2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)acetic acid is a useful research compound. Its molecular formula is C15H19FO3 and its molecular weight is 266.312. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(4-Fluorophenyl)-2,2-dimethyltetrahydro-2H-pyran-4-YL)acetic acid is a derivative of tetrahydropyran and has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19FO2C_{15}H_{19}FO_2, with a molecular weight of approximately 252.31 g/mol. The structure features a fluorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail specific biological activities associated with this compound.

  • Anti-inflammatory Effects : Compounds derived from tetrahydropyran structures have been shown to inhibit inflammatory pathways. They may modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects through modulation of neurotransmitter systems, particularly by affecting pain pathways in the central nervous system.
  • Anticancer Potential : Some derivatives exhibit cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that they may induce apoptosis or inhibit cell proliferation through multiple signaling pathways.

Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
Anti-inflammatoryTetrahydropyran derivativesCOX inhibition
AnalgesicSimilar fluorinated compoundsModulation of pain pathways
AnticancerAnalogous acetic acidsInduction of apoptosis in cancer cells

Case Studies

  • Case Study on Anti-inflammatory Activity : A study highlighted that tetrahydropyran derivatives reduced edema in animal models by inhibiting COX-2 expression (Reference: ). This suggests that this compound could similarly exert anti-inflammatory effects.
  • Case Study on Anticancer Activity : In vitro studies showed that related compounds induced significant cytotoxicity in breast cancer cell lines (Reference: ). The mechanism involved the activation of caspase pathways leading to programmed cell death.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-2,2-dimethyloxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FO3/c1-14(2)10-15(7-8-19-14,9-13(17)18)11-3-5-12(16)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZWBWMYVNDOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)(CC(=O)O)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.